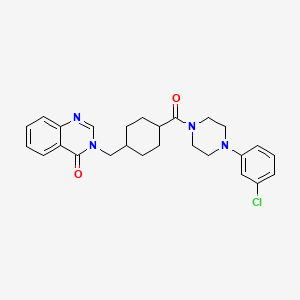
3-((4-(4-(3-chlorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperazine and cyclohexyl groups. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Piperazine Group: This step often involves the reaction of the quinazolinone intermediate with 3-chlorophenylpiperazine under appropriate conditions.
Incorporation of the Cyclohexyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the cyclohexyl group to the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinone derivatives.
Scientific Research Applications
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.
Comparison with Similar Compounds
Similar Compounds
4-(3-CHLOROPHENYL)PIPERAZINE: A simpler analog that lacks the quinazolinone core.
QUINAZOLINONE DERIVATIVES: Compounds with similar core structures but different substituents.
CYCLOHEXYL DERIVATIVES: Compounds with cyclohexyl groups attached to different core structures.
Uniqueness
3-({4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a piperazine ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H29ClN4O2 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2/c27-21-4-3-5-22(16-21)29-12-14-30(15-13-29)25(32)20-10-8-19(9-11-20)17-31-18-28-24-7-2-1-6-23(24)26(31)33/h1-7,16,18-20H,8-15,17H2 |
InChI Key |
YLOMWRCQPLJGGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















